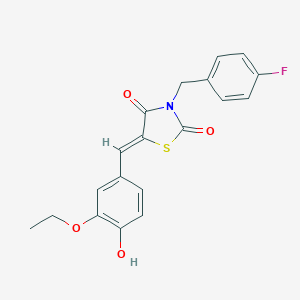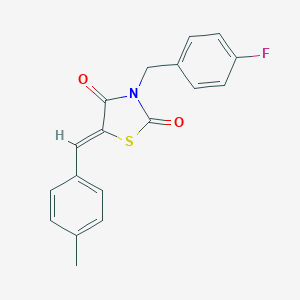
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as BBT or BDD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound is a potent antioxidant and has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties.
Wirkmechanismus
The mechanism of action of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by modulating various signaling pathways. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is a major mediator of inflammation. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to possess antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals and reduce oxidative stress. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a potent antioxidant and has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is relatively easy to synthesize and can be obtained in good yield. However, 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has poor solubility in water, which may limit its use in certain applications. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is also relatively unstable and can undergo hydrolysis under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential application of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione may also have potential as an anticancer agent. Further research is needed to elucidate the mechanism of action of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione and to identify its molecular targets. The development of more stable and water-soluble derivatives of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione may also be of interest.
Synthesemethoden
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot reaction of 4-bromobenzaldehyde, 2-chloro-4,5-dimethoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol at reflux temperature for 6 hours. The yield of 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is around 60%.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antidiabetic properties. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
Produktname |
3-(4-Bromobenzyl)-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C19H15BrClNO4S |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-25-15-7-12(14(21)9-16(15)26-2)8-17-18(23)22(19(24)27-17)10-11-3-5-13(20)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
InChI-Schlüssel |
TVFAGTULXPCYSZ-IUXPMGMMSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)
![methyl 2-chloro-4-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302128.png)
![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![Ethyl (2-chloro-4-{[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B302134.png)
![3-(4-chlorobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302135.png)





